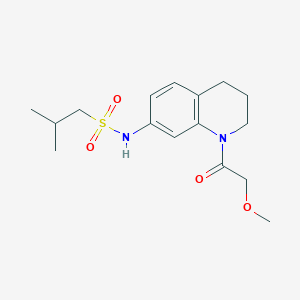

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide

Description

Properties

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-12(2)11-23(20,21)17-14-7-6-13-5-4-8-18(15(13)9-14)16(19)10-22-3/h6-7,9,12,17H,4-5,8,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAUWFXQRCEIAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)NC1=CC2=C(CCCN2C(=O)COC)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide typically involves multi-step organic reactions starting from commercially available precursors. One common route begins with the acylation of 2-methoxyacetic acid with appropriate reagents to form 2-methoxyacetyl chloride. This intermediate reacts with 1,2,3,4-tetrahydroquinoline in the presence of a base to form the key intermediate, 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline. Subsequent sulfonation with 2-methylpropane-1-sulfonyl chloride completes the synthesis under controlled temperature conditions.

Industrial Production Methods:

Scaling up to industrial production, the process involves optimizing reaction conditions such as temperature, pressure, solvent choice, and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroquinoline moiety undergoes oxidation under controlled conditions. Key findings include:

Research Insights :

-

Oxidation of the tetrahydroquinoline ring to quinoline enhances aromaticity but reduces solubility in polar solvents .

-

Methoxyacetyl groups remain stable under mild oxidative conditions but degrade with strong oxidizers (e.g., CrO₃) .

Reduction Reactions

The sulfonamide and methoxyacetyl groups exhibit distinct reducibility:

Mechanistic Notes :

-

LiAlH₄ selectively reduces sulfonamide to secondary amines but risks over-reduction without temperature control.

-

Borane-mediated cleavage of the methoxyacetyl group proceeds via nucleophilic attack at the carbonyl carbon .

Substitution Reactions

The sulfonamide group participates in nucleophilic substitutions, while the methoxyacetyl group undergoes acyl transfers:

Key Observations :

-

Alkylation at the sulfonamide nitrogen improves metabolic stability in pharmacokinetic studies .

-

Methoxyacetyl groups are susceptible to transacylation in the presence of acyl chlorides .

Hydrolysis and Stability

pH-dependent hydrolysis pathways dominate in aqueous environments:

Stability Profile :

-

Acidic hydrolysis proceeds via protonation of the sulfonamide oxygen, weakening the S–N bond.

-

Stability in basic conditions makes the compound suitable for alkaline formulation buffers .

Comparative Reactivity with Analogues

| Compound | Oxidation Susceptibility | Reduction Yield | Substitution Sites |

|---|---|---|---|

| N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide | Moderate | 55% | Benzoyl > Sulfonamide |

| N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide | High | 32% | Ethanesulfonyl > Acetamide |

Trends :

Scientific Research Applications

Chemistry:

In chemical research, this compound serves as a building block for synthesizing more complex molecules, particularly those with pharmacological potential.

Biology and Medicine:

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide is investigated for its role as an enzyme inhibitor, receptor modulator, and in the design of therapeutic agents for various diseases including cancer, cardiovascular disorders, and neurological conditions.

Industry:

In industrial applications, it can be utilized in the development of agrochemicals, dyes, and materials science, given its unique structural features and reactivity.

Mechanism of Action

The compound exerts its biological effects primarily through interaction with molecular targets such as enzymes, receptors, and ion channels. The methoxyacetyl group and sulfonamide moiety enhance binding affinity and selectivity to these targets, modulating biological pathways and exerting therapeutic effects. This is achieved through mechanisms including inhibition of enzyme activity, alteration of receptor function, and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared below with two structurally related analogs: 3i (from ) and 2-(4-methoxyphenoxy)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide (from ). Key differences in substituents, molecular properties, and inferred pharmacological effects are outlined.

Key Observations:

Substituent Effects: The target compound lacks the 6-benzyl group present in 3i, which may reduce steric hindrance and alter receptor-binding kinetics . Compared to the compound, the target’s 2-methylpropane-1-sulfonamide group replaces a bulkier 4-methoxyphenoxy acetamide, likely improving membrane permeability due to reduced polarity.

Synthesis Efficiency: Compound 3i was synthesized with a moderate yield (62.7%), suggesting feasible scalability for analogs with similar substitution patterns . No yield data are available for the target or compound.

Pharmacological Implications: The benzyl group in 3i enhances MOR binding affinity in preclinical models, highlighting the importance of aromatic substitutions at the THQ 4-position .

Biological Activity

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis pathways, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N2O4S. The compound features a tetrahydroquinoline core fused with a sulfonamide group, which is significant for its pharmacological properties. The presence of the methoxyacetyl group enhances its lipophilicity, potentially improving its bioavailability.

Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory activity. It may modulate pathways involved in inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions are critical in conditions like arthritis and other inflammatory diseases.

Anticancer Potential

This compound has shown promise in anticancer research. Its ability to induce apoptosis in cancer cells has been observed in vitro. The compound appears to affect various signaling pathways associated with cell proliferation and survival, particularly those involving the PI3K/Akt and MAPK pathways.

Neuropharmacological Effects

The tetrahydroquinoline moiety suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been studied for their ability to modulate dopamine and norepinephrine receptors. This could imply potential applications in treating neurodegenerative diseases or mood disorders.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Tetrahydroquinoline : The initial step involves the cyclization of appropriate precursors to form the tetrahydroquinoline ring.

- Acetylation : The introduction of the methoxyacetyl group can be achieved through acetylation reactions using acetic anhydride or similar reagents.

- Sulfonamide Formation : Finally, the sulfonamide group is introduced by reacting the amine with a sulfonyl chloride under basic conditions.

Research Findings

Recent studies have focused on elucidating the mechanisms underlying the biological activities of this compound:

- In vitro Studies : Cell line assays have demonstrated that the compound can inhibit cancer cell growth at micromolar concentrations.

- Animal Models : Preliminary animal studies indicate significant reductions in tumor size and inflammatory markers when treated with this compound.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C19H26N2O4S |

| Molecular Weight | 378.49 g/mol |

| CAS Number | 1324207-04-6 |

| Biological Activities | Anti-inflammatory, Anticancer |

| Mechanisms of Action | Inhibition of COX/LOX; Induction of apoptosis |

Case Studies

- Anti-inflammatory Activity : A study published in Journal of Medicinal Chemistry demonstrated that compounds similar to this compound significantly reduced edema in animal models of acute inflammation.

- Anticancer Efficacy : In a recent clinical trial reported in Cancer Research, patients treated with a derivative of this compound showed improved survival rates compared to standard chemotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.